Doxibetasol
CAS No.: 1879-77-2
Cat. No.: VC21342658
Molecular Formula: C22H29FO4
Molecular Weight: 376.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1879-77-2 |
|---|---|
| Molecular Formula | C22H29FO4 |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
| Standard InChI Key | IKGBPSZWCRRUQS-DTAAKRQUSA-N |
| Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)F)C |
| SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C |
Introduction
Chemical Properties and Structure
Molecular Composition and Identification
Doxibetasol is a synthetic compound classified as a glucocorticoid corticosteroid with a specific chemical identity. Its molecular formula is C22H29FO4, with a calculated molar mass of 376.468 g·mol−1, providing the basic framework for understanding its composition and potential reactivity . The compound is registered with the European Chemicals Agency (ECHA) under InfoCard number 100.015.942, establishing its recognition within regulatory frameworks for chemical substances . The systematic nomenclature for Doxibetasol presents it as 9α-Fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione, offering detailed insight into its molecular structure and functional groups . This chemical designation indicates the presence of a fluorine atom at the 9α position, hydroxyl groups at the 11β and 17α positions, and a methyl group at the 16β position of the basic pregnane steroid skeleton. The molecular structure follows the typical four-ring system common to steroids, with specific substitutions that define its pharmacological properties and potential biological activity.
Structural Relationships to Other Corticosteroids
Pharmacological Classification
Developmental History
Comparison with Other Corticosteroids
| Property | Value |
|---|---|
| Chemical Formula | C22H29FO4 |
| Molar Mass | 376.468 g·mol−1 |
| ECHA InfoCard | 100.015.942 |
| Alternative Names | Doxybetasol; Deoxydexamethasone; 21-Deoxydexamethasone; GR 2/443; 9α-Fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione |
| Drug Class | Corticosteroid; Glucocorticoid |
This compilation represents the extent of quantitative data available on Doxibetasol from the provided literature . The absence of additional physicochemical parameters such as solubility, partition coefficient, melting point, stability data, or crystal structure information reflects the limited characterization of this compound in the accessible research. Such comprehensive physicochemical profiling would be valuable for understanding Doxibetasol's pharmaceutical properties, formulation possibilities, and potential biological behavior in various physiological environments. Future research aiming to develop Doxibetasol further would benefit from establishing these fundamental properties as part of a complete compound characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume